Cas no 823233-32-5 (L-Valine, L-lysyl-L-leucyl-L-cysteinyl-L-tyrosyl-)

L-Valine, L-lysyl-L-leucyl-L-cysteinyl-L-tyrosyl- structure
823233-32-5 structure
Product name:L-Valine, L-lysyl-L-leucyl-L-cysteinyl-L-tyrosyl-
CAS No:823233-32-5
MF:C29H48N6O7S
MW:624.79242
CID:693996
PubChem ID:71419115

L-Valine, L-lysyl-L-leucyl-L-cysteinyl-L-tyrosyl- Chemical and Physical Properties

Names and Identifiers

    • L-Valine, L-lysyl-L-leucyl-L-cysteinyl-L-tyrosyl-
    • (2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid
    • DTXSID20838382
    • L-Lysyl-L-leucyl-L-cysteinyl-L-tyrosyl-L-valine
    • 823233-32-5
    • Inchi: InChI=1S/C29H48N6O7S/c1-16(2)13-21(32-25(37)20(31)7-5-6-12-30)26(38)34-23(15-43)28(40)33-22(14-18-8-10-19(36)11-9-18)27(39)35-24(17(3)4)29(41)42/h8-11,16-17,20-24,36,43H,5-7,12-15,30-31H2,1-4H3,(H,32,37)(H,33,40)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,22-,23-,24-/m0/s1
    • InChI Key: DLCPWEYAKAAHEM-LSBAASHUSA-N
    • SMILES: CC(C)CC(C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)N

Computed Properties

  • Exact Mass: 624.33051906g/mol
  • Monoisotopic Mass: 624.33051906g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 9
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 43
  • Rotatable Bond Count: 19
  • Complexity: 914
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 227Ų
  • XLogP3: -2.3

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